Adamantane Diazirine (CAS 41736-95-2): A Comprehensive Technical Guide to Photoaffinity Labeling and Carbene Chemistry
Adamantane Diazirine (CAS 41736-95-2): A Comprehensive Technical Guide to Photoaffinity Labeling and Carbene Chemistry
Executive Summary
As a Senior Application Scientist specializing in chemical proteomics and drug discovery, I frequently rely on photoaffinity labeling (PAL) to map complex protein-ligand interactions. Among the diverse arsenal of photophores, adamantane diazirine (spiro[adamantane-2,3'-diazirine], CAS: 41736-95-2) occupies a highly specialized niche[1]. Unlike minimalist alkyl diazirines or bulky trifluoromethylphenyl diazirines (TPD), the adamantane scaffold provides exceptional lipophilicity and rigid steric bulk. This makes it the premier choice for interrogating hydrophobic microenvironments, such as the hydrocarbon core of lipid bilayers and the deep lipophilic binding pockets of intrinsic membrane proteins [3]. This whitepaper dissects the physicochemical properties, synthesis workflows, and validated PAL protocols for adamantane diazirine.
Physicochemical Profiling & Structural Causality
To design an effective PAL experiment, one must first understand the intrinsic properties of the probe. The adamantane cage is a rigid, highly symmetrical tricyclic hydrocarbon. When spiro-fused with a diazirine ring, it forms a photophore that is chemically stable in the dark but highly reactive upon ultraviolet (UV) irradiation [2].
Table 1: Physicochemical Properties of Adamantane Diazirine
| Property | Value / Description |
| CAS Number | 41736-95-2 [1] |
| Molecular Formula | C10H14N2 [1] |
| Molecular Weight | 162.23 g/mol [1] |
| LogP (Lipophilicity) | ~2.13 [2] |
| Activation Wavelength | 350 - 365 nm [4] |
| Primary Reactive Intermediate | Singlet Adamantyl Carbene [5] |
Causality in Design : The high LogP value ensures that the molecule preferentially partitions into lipid bilayers rather than the aqueous phase. This thermodynamic partitioning is precisely why adamantane diazirine is exceptionally effective at labeling intrinsic membrane proteins (e.g., glycophorin A, Cytochrome P450) while ignoring extrinsic, water-soluble proteins [3, 4].
Mechanistic Principles of Photolysis
The utility of adamantane diazirine stems from its photochemical decomposition pathway. Upon irradiation at 365 nm, the diazirine ring absorbs a photon (n → π* transition), leading to the rapid expulsion of nitrogen gas (N2) and the generation of a highly reactive singlet adamantyl carbene[5].
Causality in Wavelength Selection : We specifically utilize 365 nm UV light because endogenous biological chromophores (like tryptophan and tyrosine) do not absorb efficiently at this wavelength. If we were to use 254 nm light, we would induce widespread protein damage and non-specific crosslinking.
The Diazo Isomer Dilemma : It is critical to note that alkyl diazirines can undergo photoisomerization to form a linear diazo intermediate. This diazo species is less reactive than the carbene and can lead to pH-dependent off-target labeling, particularly at acidic amino acid residues (Glu, Asp) [6]. However, the rigid steric bulk of the adamantane cage restricts its mobility, ensuring that once it is lodged in a hydrophobic pocket, the nascent carbene rapidly inserts into adjacent C-H, O-H, or N-H bonds before the diazo isomer can diffuse to off-target sites.
Photochemical activation pathway of adamantane diazirine and target insertion.
Synthesis Workflow: From 2-Adamantanone to Diazirine
For researchers synthesizing custom adamantane-based probes, the spiro-diazirine moiety is typically constructed from a ketone precursor. The following is a validated, self-contained synthetic logic for generating spiro[adamantane-2,3'-diazirine] from 2-adamantanone.
Causality in Reagent Selection : The synthesis relies on the electrophilic amination of an imine. We use hydroxylamine-O-sulfonic acid (HOSA) because it provides a highly reactive nitrogen atom capable of closing the strained three-membered diaziridine ring. Subsequent oxidation traps this strain into the final diazirine.
Step-by-Step Methodology:
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Imine Condensation : Dissolve 2-adamantanone in methanolic ammonia (NH3/MeOH). Stir at 0°C to form the adamantane imine intermediate. Rationale: Low temperatures prevent the evaporation of ammonia and stabilize the imine.
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Diaziridine Formation : Slowly add HOSA to the reaction mixture. The electrophilic nitrogen attacks the imine, followed by intramolecular cyclization to yield spiro-diaziridine.
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Oxidation : Extract the diaziridine into an organic solvent (e.g., diethyl ether). Treat the solution with an oxidizing agent such as silver oxide (Ag2O) or iodine (I2) at 0°C. Rationale: Oxidation removes two protons and two electrons to form the N=N double bond. Strict temperature control is mandatory to prevent the thermal degradation of the highly strained diazirine ring.
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Purification : Purify via silica gel chromatography using a non-polar solvent system (e.g., pentane/ether) to isolate the adamantane diazirine as a stable, highly lipophilic compound.
Workflow for the chemical synthesis of adamantane diazirine from 2-adamantanone.
Experimental Protocol: Photoaffinity Labeling (PAL) of Membrane Proteins
To ensure scientific integrity, a PAL experiment must be a self-validating system. The following protocol is optimized for labeling hydrophobic active sites, such as the heme pocket of Cytochrome P450 2B4 [4].
Step-by-Step Methodology:
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Equilibration : Incubate the target protein (e.g., 5 µM Cytochrome P450 2B4) with a slight molar excess of 3H-labeled adamantane diazirine (e.g., 10-15 µM) in a physiological buffer (pH 7.4) at 4°C for 30 minutes in the dark. Validation Control: Prepare a parallel "Dark Control" sample that will not be irradiated. This ensures that any observed covalent binding is strictly photochemically driven.
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Competition Assay (Specificity Control) : In a third sample, pre-incubate the protein with a 100-fold excess of a known competitive inhibitor (e.g., benzphetamine) before adding the diazirine [4]. Rationale: If the diazirine specifically labels the active site, the competitor will stoichiometrically inhibit the photolabeling.
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Photolysis : Transfer the samples to a quartz cuvette or a UV-transparent multi-well plate. Irradiate at 365 nm using a high-power UV LED array (e.g., 100 W) positioned 5-10 cm away. Perform multiple short irradiation cycles (e.g., 5 cycles of 1 minute each), with 1-minute resting periods on ice between cycles. Rationale: Multiple short cycles prevent thermal denaturation of the protein while driving the photolysis of the diazirine to completion (t1/2 ≈ 1.8 min) [4].
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Quenching & Analysis : Quench the reaction by adding an equal volume of SDS-PAGE loading buffer containing a nucleophilic scavenger (e.g., 50 mM Tris) to neutralize any long-lived diazo isomers. Resolve the proteins via SDS-PAGE and quantify the covalent incorporation using autoradiography or in-gel fluorescence.
Comparative Analysis of Diazirine Tags
Selecting the right photophore dictates the success of target identification. Table 2 summarizes how adamantane diazirine compares to other standard tags.
Table 2: Comparative Profiling of Diazirine Photophores
| Feature | Adamantane Diazirine | Trifluoromethylphenyl Diazirine (TPD) | Cyclobutane Diazirine (PALBOX) |
| Steric Bulk | Very High (Rigid 3D Cage) | High (Planar Aromatic) | Low (Compact Ring) [6] |
| Lipophilicity | Extremely High | Moderate to High | Low to Moderate [6] |
| Primary Target | Lipid bilayers, deep hydrophobic pockets [3] | General protein-protein interactions | Broad-spectrum cellular targets [6] |
| Carbene Half-life | Ultra-short (rapid insertion) [5] | Stabilized by CF3 group | Short |
| Off-Target Diazo Risk | Moderate (mitigated by rapid pocket insertion) | Low | Low (Ring strain reduces pH-dependent labeling)[6] |
References
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PubChem. "Spiro(3H-diazirine-3,2'-tricyclo(3.3.1.13,7)decane)". National Institutes of Health (NIH). URL:[Link]
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LookChem. "Adamantane diazirine". LookChem Chemical Database. URL: [Link]
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Goldman, D.W., et al. "Photogenerated reagents for membranes: selective labeling of intrinsic membrane proteins in the human erythrocyte membrane". PubMed / NIH. URL:[Link]
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Miller, J.P., et al. "Photoaffinity labeling of cytochrome P450 2B4: capture of active site heme ligands by a photocarbene". PubMed / NIH. URL:[Link]
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Roque, J. P. L., et al. "Cage Alkyl Carbenes Provide Experimental Evidence for Isotope-Controlled Selectivity in Competing Tunneling Reactions". American Chemical Society (ACS). URL:[Link]
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Bach, K., et al. "Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells". Journal of the American Chemical Society. URL:[Link]
